MRS2500: A Technical Guide to its Mechanism of Action
MRS2500: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction: MRS2500 is a synthetic nucleotide analogue that has been identified as a highly potent and selective antagonist for the P2Y1 purinergic receptor. The P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP), plays a pivotal role in the initial stages of platelet aggregation and thrombus formation. Its critical function in hemostasis and thrombosis has made it an attractive target for the development of novel antiplatelet therapies. MRS2500, due to its high affinity and selectivity, serves as both a crucial pharmacological tool for studying P2Y1 receptor signaling and a lead compound for antithrombotic drug discovery. This document provides an in-depth overview of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action
MRS2500 functions as a competitive antagonist at the P2Y1 receptor.[1][2] Its chemical structure, 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, allows it to bind to the receptor's ligand-binding site with high affinity, physically occluding the binding of the endogenous agonist, ADP.[3][4] Unlike an agonist, the binding of MRS2500 does not induce the conformational change in the receptor required for the activation of downstream signaling pathways. By competitively inhibiting ADP binding, MRS2500 effectively prevents the initiation of the P2Y1-mediated signaling cascade that is essential for platelet shape change and the onset of aggregation.[5][6] Crystallographic studies have shown that MRS2500 binds within the seven transmembrane helices of the P2Y1 receptor.[3]
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is coupled to the Gq class of heterotrimeric G proteins.[3] Upon activation by ADP, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (an endoplasmic reticulum equivalent in platelets), triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular Ca2+ concentration is the primary signal for platelet shape change and contributes to the activation of other platelets. MRS2500 blocks this entire sequence of events by preventing the initial receptor activation by ADP.
Quantitative Data
The potency and selectivity of MRS2500 have been quantified across various experimental systems. The data highlights its high affinity for the P2Y1 receptor.
Table 1: In Vitro Binding Affinities and Potency of MRS2500
| Parameter | Value | Species/System | Reference |
| Ki (Binding Affinity) | 0.78 nM | Recombinant Human P2Y1 Receptor | [5][7] |
| 0.79 nM | Recombinant Human P2Y1 Receptor | [1][8] | |
| 1.20 nM | Human Platelets | [9] | |
| pKi | 9.1 | Human P2Y1 Receptor | [10] |
| Kd (Dissociation Constant) | 1.2 nM | Recombinant Human P2Y1 Receptor ([³²P]MRS2500) | [1] |
| 0.33 nM | Rat Brain ([³²P]MRS2500) | [1] | |
| 0.61 nM | Intact Human Platelets ([¹²⁵I]MRS2500) | [2][9] | |
| 1.20 nM | Mouse Platelets ([¹²⁵I]MRS2500) | [2][9] | |
| IC50 (Inhibitory Conc.) | 0.95 nM | ADP-induced Human Platelet Aggregation | [5][7] |
| 0.49 µM | ADP-induced Human Platelet Rich Plasma (PRP) Aggregation | [7] | |
| 8.4 nM | Antagonistic activity at P2Y1 Receptor | [4] |
Table 2: In Vivo Antithrombotic Efficacy of MRS2500
| Species | Model | Dosage (IV) | Effect | Reference |
| Mice | Collagen/Adrenaline-induced Thromboembolism | 2 mg/kg | Strong protection against thrombosis | [7][11] |
| Mice | Laser-induced Arterial Thrombosis | Not specified | Potent inhibition of thrombus formation | [11][12] |
| Cynomolgus Monkeys | Electrolytic-mediated Carotid Artery Thrombosis | 0.09 mg/kg + 0.14 mg/kg/h | 57 ± 1% reduction in thrombus weight | [13][14] |
| Cynomolgus Monkeys | Electrolytic-mediated Carotid Artery Thrombosis | 0.45 mg/kg + 0.68 mg/kg/h | 88 ± 1% reduction in thrombus weight | [13][14] |
Experimental Protocols
The characterization of MRS2500 relies on several key experimental methodologies.
Radioligand Binding Assay
This assay quantifies the affinity of MRS2500 for the P2Y1 receptor using a radiolabeled version of the antagonist.
Methodology:
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Membrane Preparation: Sf9 insect cells are infected with a baculovirus construct to express the human P2Y1 receptor. The cells are harvested and homogenized, and the cell membranes are isolated by centrifugation.[1]
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Incubation: The prepared membranes (containing the P2Y1 receptor) are incubated in a binding buffer with a fixed concentration of radiolabeled antagonist (e.g., [³²P]MRS2500 or [¹²⁵I]MRS2500).[1][2]
-
Competition Binding: To determine the affinity (Ki) of the unlabeled MRS2500, parallel incubations are performed with the radioligand and increasing concentrations of unlabeled MRS2500.
-
Separation: The reaction is incubated to reach equilibrium (e.g., for 2 minutes at 4°C).[1] The bound radioligand is then separated from the free (unbound) radioligand by rapid vacuum filtration through a glass fiber filter.
-
Quantification: The radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled antagonist) from total binding. The data is then analyzed using non-linear regression to determine Kd or Ki values.[1]
Platelet Aggregation Assay
This functional assay measures the ability of MRS2500 to inhibit platelet aggregation induced by ADP.
Methodology:
-
Sample Preparation: Whole blood is collected from human donors into an anticoagulant (e.g., citrate). Platelet-Rich Plasma (PRP) is prepared by centrifugation at a low speed.[8] Alternatively, washed platelets can be prepared by further centrifugation and resuspension in a buffer.
-
Instrumentation: A light aggregometer is used, which measures changes in light transmission through the platelet suspension as aggregation occurs.
-
Assay Procedure: The PRP or washed platelet suspension is placed in the aggregometer cuvette and stirred continuously at 37°C.
-
Inhibition: MRS2500 or a vehicle control is added to the platelet suspension and pre-incubated for a short period.
-
Induction of Aggregation: An agonist, typically ADP (e.g., 10 µM), is added to induce platelet aggregation.[7]
-
Measurement: The change in light transmission is recorded over time. A decrease in turbidity (increase in light transmission) corresponds to the formation of platelet aggregates.
-
Data Analysis: The extent of aggregation is quantified, and the IC50 value for MRS2500 is calculated by plotting the percentage inhibition of aggregation against the concentration of MRS2500.[8]
References
- 1. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of recombinant and platelet P2Y(1) receptors utilizing a [(125)I]-labeled high-affinity antagonist 2-iodo-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([(125)I]MRS2500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Different Agonist-Binding Site and Activation Mechanism of the Human P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRS 2500 tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 6. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRS2500 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
